N-([2,2'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide
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Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide is a complex organic compound that features a bifuran moiety linked to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide typically involves multiple steps:
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Formation of the Bifuran Moiety: : The bifuran unit can be synthesized through the coupling of two furan rings. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a furan boronic acid reacts with a furan halide in the presence of a palladium catalyst and a base.
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Sulfonamide Formation: : The sulfonamide group is introduced by reacting 3-chloro-2-methylbenzenesulfonyl chloride with an amine derivative of the bifuran. This reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
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Final Coupling: : The final step involves coupling the bifuran moiety with the sulfonamide intermediate. This can be done using a nucleophilic substitution reaction where the bifuran derivative reacts with the sulfonamide under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to ensure consistent production, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The bifuran moiety can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. This can lead to the formation of diketone derivatives.
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Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
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Substitution: : The chloro group on the benzene ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Catalysts: Palladium on carbon, palladium acetate.
Major Products Formed
Oxidation: Diketone derivatives of the bifuran.
Reduction: Amino derivatives of the nitro group.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide has several applications in scientific research:
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Medicinal Chemistry: : This compound can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through its bifuran and sulfonamide functionalities.
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Materials Science: : The unique electronic properties of the bifuran moiety make this compound a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
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Biological Studies: : The compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide-binding sites.
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Chemical Synthesis: : It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic synthesis.
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bifuran moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-furylmethyl)-3-chloro-2-methylbenzenesulfonamide: Similar structure but with a single furan ring.
N-(2-thienylmethyl)-3-chloro-2-methylbenzenesulfonamide: Contains a thiophene ring instead of a furan ring.
N-(2-pyridylmethyl)-3-chloro-2-methylbenzenesulfonamide: Features a pyridine ring.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide is unique due to the presence of the bifuran moiety, which imparts distinct electronic properties and potential for diverse chemical reactivity. This makes it a valuable compound for applications that require specific electronic characteristics and reactivity profiles.
By understanding the synthesis, reactivity, and applications of N-([2,2’-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide, researchers can explore its full potential in various scientific domains.
Properties
IUPAC Name |
3-chloro-N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c1-11-13(17)4-2-6-16(11)23(19,20)18-10-12-7-8-15(22-12)14-5-3-9-21-14/h2-9,18H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJCVFVPGNWZTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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